molecular formula C18H12ClF4N5O2 B8238393 Evifacotrep CAS No. 2413739-88-3

Evifacotrep

Cat. No.: B8238393
CAS No.: 2413739-88-3
M. Wt: 441.8 g/mol
InChI Key: IQFZADSTVFSHDX-UHFFFAOYSA-N
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Description

Evifacotrep is a chemical compound known for its role as a short transient receptor potential channel 5 and 4 antagonist. It is primarily used in the research of neurological diseases. The compound targets transient receptor potential channel 5 and transient receptor potential channel 4 with an inhibitory concentration 50 values of less than or equal to 50 nanomolar .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Evifacotrep involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in patent WO2020061162 .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often synthesized in solid form and can be dissolved in dimethyl sulfoxide for various applications .

Chemical Reactions Analysis

Types of Reactions: Evifacotrep undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

Evifacotrep has a wide range of scientific research applications, including:

Mechanism of Action

Evifacotrep exerts its effects by targeting transient receptor potential channel 5 and transient receptor potential channel 4. It inhibits these channels with an inhibitory concentration 50 values of less than or equal to 50 nanomolar. The compound’s mechanism of action involves blocking the ion flow through these channels, thereby modulating cellular signaling pathways and reducing pathological conditions associated with neurological diseases .

Comparison with Similar Compounds

    SKF-96365 hydrochloride: A short transient receptor potential channel 5 antagonist with similar inhibitory properties.

    Pyr6: A selective transient receptor potential channel 3 inhibitor with comparable applications in neurological research.

Uniqueness of Evifacotrep: this compound stands out due to its high potency and specificity for transient receptor potential channel 5 and transient receptor potential channel 4. Its inhibitory concentration 50 values of less than or equal to 50 nanomolar make it a highly effective compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-chloro-4-[4-[4-fluoro-2-(trifluoromethyl)phenoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF4N5O2/c19-15-13(6-26-27-16(15)29)28-4-3-10-12(7-28)24-8-25-17(10)30-14-2-1-9(20)5-11(14)18(21,22)23/h1-2,5-6,8H,3-4,7H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFZADSTVFSHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=NC=N2)OC3=C(C=C(C=C3)F)C(F)(F)F)C4=C(C(=O)NN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF4N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413739-88-3
Record name Evifacotrep [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2413739883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EVIFACOTREP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HN8B66GF1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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